molecular formula C8H9N5O2S B1373166 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1333855-28-9

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B1373166
CAS No.: 1333855-28-9
M. Wt: 239.26 g/mol
InChI Key: OHXXLYADVSQCQZ-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and sulfonamide groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-aminopyrazole with 2-chloropyridine under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro derivatives, amines, and substituted pyridines .

Scientific Research Applications

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes and the modulation of gene expression .

Comparison with Similar Compounds

Similar compounds to 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide include:

    5-Amino-1H-pyrazole-4-sulfonamide: Lacks the pyridine ring but shares similar reactivity.

    1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-sulfonamide: Differs in the position of the sulfonamide group.

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a fused pyridine-pyrazole ring system.

The uniqueness of this compound lies in its dual functional groups and the presence of both pyridine and pyrazole rings, which provide a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXXLYADVSQCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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